N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for its anti-inflammatory properties .
Synthesis Analysis
The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds . Further details about the chemical reactions are not available in the sources.Scientific Research Applications
Antimicrobial and Antifungal Applications
- Novel analogs containing the benzo[d]thiazolyl substituted pyrazol-5-ones structure have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian Vero cell lines (Palkar et al., 2017).
- Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities, showing significant potential (Mansour et al., 2020).
- Another study synthesized and characterized thiazolyl pyrazole and benzoxazole derivatives, demonstrating noteworthy antibacterial screening results (Landage et al., 2019).
Anticancer Applications
- Certain 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles were synthesized and showed promising biological activity, indicating potential as anticancer agents (Uma et al., 2017).
- A study on the synthesis, characterization, and biological activity of certain pyrazol-5-imine and benzothiazole derivatives highlighted their significant toxicity against bacteria, hinting at their potential anticancer properties (Senthilkumar et al., 2021).
Other Applications
- Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were synthesized, which could have various biological applications due to their unique structure and properties (Kariuki et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tubercular properties .
Mode of Action
For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
For instance, some benzothiazole derivatives have been reported to inhibit the COX pathway, thereby exerting anti-inflammatory effects .
Pharmacokinetics
Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological effects, including anti-inflammatory and anti-tubercular activities .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c1-20-11(6-7-16-20)13(21)19-15-18-10(8-22-15)14-17-9-4-2-3-5-12(9)23-14/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHNNGPYBSRWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.